4-(Benzyloxy)cyclohexanecarboxylic acid
Overview
Description
4-(Benzyloxy)cyclohexanecarboxylic acid is a chemical compound with the CAS Number: 66500-40-1 . It has a molecular weight of 234.3 and its linear formula is C14H18O3 . The physical form of this compound is a white to yellow solid .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It is stored at room temperature .Mechanism of Action
The mechanism of action of 4-(Benzyloxy)cyclohexanecarboxylic acid is not well understood. However, it is believed that the Boc group protects the carboxylic acid moiety from unwanted reactions during the synthesis process. Additionally, the Boc group can be easily removed under mild conditions, allowing for the carboxylic acid moiety to be used in further reactions.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Benzyloxy)cyclohexanecarboxylic acid in lab experiments is its ability to protect the carboxylic acid moiety from unwanted reactions during the synthesis process. Additionally, the Boc group can be easily removed under mild conditions, allowing for the carboxylic acid moiety to be used in further reactions. One limitation of using this compound is its cost, as it can be relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of 4-(Benzyloxy)cyclohexanecarboxylic acid in scientific research. One potential direction is the synthesis of novel bioactive molecules and drugs using this compound as a starting material. Additionally, this compound could be used in the synthesis of cyclic peptides and peptidomimetics, which have potential applications in drug discovery. Another future direction is the development of new synthetic methods for the production of this compound and its derivatives, which could lead to more cost-effective and efficient synthesis processes.
Scientific Research Applications
4-(Benzyloxy)cyclohexanecarboxylic acid is widely used in the synthesis of various bioactive molecules and drugs. For example, it has been used to synthesize the anti-tumor drug, Taxol, and its analogs. It has also been used to synthesize various natural products, such as the anti-inflammatory compound, curcumin. Additionally, this compound has been used in the synthesis of cyclic peptides and peptidomimetics, which have potential applications in drug discovery.
Safety and Hazards
The safety information for 4-(Benzyloxy)cyclohexanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-phenylmethoxycyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHKUOPEMAFMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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